molecular formula C22H23NO5 B282192 3-HYDROXY-1-(2-HYDROXYPROPYL)-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

3-HYDROXY-1-(2-HYDROXYPROPYL)-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B282192
M. Wt: 381.4 g/mol
InChI Key: WNBXOZGAVRSAMB-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-HYDROXY-1-(2-HYDROXYPROPYL)-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes hydroxyl, methoxy, and benzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-(2-HYDROXYPROPYL)-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an amine and a carbonyl compound.

    Introduction of Hydroxyl and Methoxy Groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Benzoylation: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-(2-HYDROXYPROPYL)-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include halides (e.g., Cl⁻, Br⁻) and amines (e.g., NH₃, RNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity, such as antimicrobial or anticancer properties.

    Medicine: It could be explored as a potential drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-HYDROXY-1-(2-HYDROXYPROPYL)-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects depends on its specific application. For example, if it has antimicrobial properties, it may work by disrupting the cell membrane of bacteria. If it has anticancer properties, it may work by inhibiting specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar compounds to 3-HYDROXY-1-(2-HYDROXYPROPYL)-5-(3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrolidine derivatives with hydroxyl, methoxy, and benzoyl functional groups. These compounds may have similar chemical properties but differ in their biological activity or industrial applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H23NO5/c1-13-7-9-15(10-8-13)20(25)18-19(16-5-4-6-17(11-16)28-3)23(12-14(2)24)22(27)21(18)26/h4-11,14,19,24-25H,12H2,1-3H3/b20-18-

InChI Key

WNBXOZGAVRSAMB-ZZEZOPTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC(=CC=C3)OC)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC(=CC=C3)OC)O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC(=CC=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.